molecular formula C17H28O2Si B15062260 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone

Katalognummer: B15062260
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: JFZGQYBPTYFMHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a tris(1-methylethyl)silyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used as an intermediate in organic synthesis and has significant relevance in the development of pharmaceuticals and other industrial applications .

Vorbereitungsmethoden

The synthesis of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone typically involves the reaction of tris(1-methylethyl)silyl chloride with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silyl ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and phenols .

Wissenschaftliche Forschungsanwendungen

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The ethanone group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications.

Eigenschaften

Molekularformel

C17H28O2Si

Molekulargewicht

292.5 g/mol

IUPAC-Name

1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone

InChI

InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3

InChI-Schlüssel

JFZGQYBPTYFMHB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.